3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione
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Description
“3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione” is a chemical compound with the IUPAC name 3-methylisoxazolo[5,4-d]pyrimidin-4(5H)-one . It has a molecular weight of 151.12 . The compound is solid in its physical form .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are related studies on the synthesis of oxazolo[5,4-d]pyrimidines . These compounds have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H5N3O2/c1-3-4-5(10)7-2-8-6(4)11-9-3/h2H,1H3,(H,7,8,10) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 151.12 . The compound’s IUPAC name is 3-methylisoxazolo[5,4-d]pyrimidin-4(5H)-one .Mechanism of Action
While the specific mechanism of action for “3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione” was not found, related oxazolo[5,4-d]pyrimidine derivatives have been studied for their potential anticancer properties . These compounds are believed to interact with the vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a key role in tumor angiogenesis .
properties
IUPAC Name |
3-methyl-7H-[1,2]oxazolo[5,4-d]pyrimidine-4-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c1-3-4-5(10-9-3)7-2-8-6(4)11/h2H,1H3,(H,7,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBCIBYTNGQINZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=S)N=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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